molecular formula C19H18N2O4S2 B2808865 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896339-91-6

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2808865
CAS No.: 896339-91-6
M. Wt: 402.48
InChI Key: DRDOFVACWIQIDA-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core, a chemical moiety of high significance in medicinal chemistry. The thiazole ring is a privileged structure in drug discovery due to its aromaticity and presence in a wide array of bioactive molecules, ranging from natural compounds like vitamin B1 (thiamine) to FDA-approved drugs such as the antimicrobial Sulfathiazole and the tyrosine kinase inhibitor Dasatinib . The specific molecular architecture of this compound, which incorporates both thiazole and methylsulfonyl benzamide groups, is designed to explore novel chemical space for biological activity. Compounds with analogous structural features, particularly those combining thiazole with sulfonamide functionalities, have demonstrated emergent and potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria in recent research . The mechanism of action for such hybrid molecules is an area of active investigation. It may involve interactions with multiple cellular targets; sulfonamide groups are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS), thereby disrupting folate synthesis . Furthermore, research indicates that the biological activity of these molecules can be significantly enhanced and their mode of action distinctively altered when used in conjunction with delivery vectors like cell-penetrating peptides, creating pores in bacterial cell membranes and enabling improved cellular uptake . This compound is offered as a key chemical tool for researchers in chemical biology and pharmaceutical development. Its primary research applications include serving as a core scaffold in the synthesis of novel antimicrobial agents, functioning as a building block in the construction of more complex hybrid molecules, and being utilized as a probe to investigate structure-activity relationships (SAR) and underlying biological mechanisms. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-12-10-14(6-9-17(12)25-2)16-11-26-19(20-16)21-18(22)13-4-7-15(8-5-13)27(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDOFVACWIQIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxy-3-methylphenylamine with a thioamide under acidic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with 4-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves the reaction of 4-methoxy-3-methylphenyl isothiocyanate with benzylamine under controlled conditions. The reaction is generally conducted in organic solvents such as dichloromethane or toluene at room temperature or slightly elevated temperatures to facilitate the formation of the thiazole ring.

Types of Reactions

This compound can undergo various chemical reactions including:

  • Oxidation : Using agents like potassium permanganate or chromium trioxide.
  • Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic substitution reactions at the benzamide moiety.

Major Products Formed

The reactions lead to the formation of:

  • Oxidation products : Sulfoxides or sulfones.
  • Reduction products : Amines or alcohols.
  • Substitution products : Substituted benzamides or thiazoles.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structural features allow it to be utilized in various synthetic pathways.

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties . Research indicates that it may interact with specific molecular targets, such as enzymes or receptors, modulating biological pathways.

Medicine

In medicinal chemistry, this compound is explored as a potential therapeutic agent in drug discovery and development. Its unique properties may contribute to the development of new treatments for various diseases.

Industry

The compound is also significant in industrial applications, particularly in developing new materials and chemical processes. Its versatility makes it valuable across multiple sectors.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents.
  • Antimicrobial Properties : Research has shown that derivatives of this compound possess antimicrobial activity against various pathogens, highlighting its potential use in developing new antibiotics.
  • Drug Development : Investigations into the pharmacokinetics and pharmacodynamics of this compound have provided insights into its suitability as a lead candidate for drug development.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Substituents on Thiazole (Position 4) Benzamide Substituents Key Properties / Activities References
Target Compound 4-Methoxy-3-methylphenyl 4-Methylsulfonyl Not reported (inferred bioactivity) -
7a () Pyridin-2-yl 3-Methylsulfonyl Synthetic yield: 33%; characterized by LC-MS, ¹H NMR
Compound 50 () 4-Bromophenyl 4-(N,N-Dimethylsulfamoyl) NF-κB activation; proof-of-concept adjuvant
4d () Pyridin-3-yl + morpholinomethyl 3,4-Dichloro White/yellow solid; ¹H/¹³C NMR confirmed
N-(2-Thiazolyl)-benzenesulfonamide () 1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl - Antimicrobial (inferred)

Key Observations :

  • Electron Effects : The methylsulfonyl group in the target compound and 7a () enhances electrophilicity compared to dimethylsulfamoyl (Compound 50) or sulfonamide () groups. This may influence binding to charged residues in enzyme active sites .
  • Synthetic Yields : The target compound’s synthesis likely involves amide coupling similar to 7a (33% yield), but yields may vary due to steric hindrance from the methoxy-methyl group .
Physicochemical Properties
  • Melting Points : Analogs like 4d () and 3d () exhibit melting points of 200–201°C, suggesting that the target compound may similarly form stable crystalline solids due to hydrogen bonding from the amide and sulfonyl groups .
  • Spectral Data : IR spectra of analogs () show νC=O at ~1663–1682 cm⁻¹ and νS-H absence (~2500–2600 cm⁻¹), confirming thione tautomerism. The target compound’s NMR would likely show aromatic protons near δ 7.5–8.5 ppm (cf. 7a in ) .

Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O4SC_{21}H_{21}N_{3}O_{4}S, with a molecular weight of 411.5 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in drug development.

Property Value
Molecular FormulaC21H21N3O4S
Molecular Weight411.5 g/mol
CAS Number921835-86-1
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of this compound involves the reaction of 4-p-tolyl-thiazol-2-ylamine with 4-methyl-benzenesulfonyl chloride in the presence of a base such as triethylamine. The process typically yields high purity crystals suitable for biological testing .

Antimicrobial Properties

Thiazole derivatives, including the compound , have been reported to exhibit significant antimicrobial activity. Research indicates that compounds containing thiazole rings can act against various bacterial strains and fungi. For instance, studies have shown that thiazole derivatives can inhibit the growth of Staphylococcus epidermidis, demonstrating their potential as antimicrobial agents .

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against viruses like Hepatitis B (HBV). Previous studies on related benzamide derivatives indicate that they can enhance intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication. This mechanism could potentially apply to this compound as well .

Case Studies and Research Findings

  • Antiviral Screening : In vitro studies have shown that benzamide derivatives similar to this compound exhibit broad-spectrum antiviral effects against HIV-1 and HCV by increasing A3G levels within cells. This suggests that further exploration into the antiviral capabilities of our compound could yield promising results .
  • Antimicrobial Testing : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity. One study highlighted that compounds with electron-donating groups on the aromatic ring displayed enhanced activity against E. coli and S. aureus, indicating a structure-activity relationship that may also apply to our compound .
  • Mechanism of Action : The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific proteins or enzymes within microbial cells. For example, molecular dynamics simulations have shown that certain thiazoles interact hydrophobically with target proteins, leading to inhibition of vital cellular processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions. Key steps include:

  • Thiazole ring formation : Hantzsch thiazole synthesis using α-haloketones and thioamides under acidic/basic conditions .
  • Coupling reactions : Reaction of 4-(methylsulfonyl)benzoyl chloride with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine in the presence of triethylamine (base) to form the benzamide linkage .
  • Critical factors : Temperature (60–80°C for coupling), solvent polarity (dichloromethane or DMF), and purification via column chromatography or recrystallization to achieve >85% purity .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C-NMR identifies substituents (e.g., methoxy at δ 3.8 ppm, methylsulfonyl at δ 3.1 ppm) and confirms regiochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 397.08) .
  • X-ray crystallography : Reveals dihedral angles (e.g., 117–124° for sulfonamide nitrogen geometry) and conformational flexibility .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this thiazole derivative?

  • Methodological Answer :

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Apoptosis studies : Flow cytometry with Annexin V/PI staining to assess programmed cell death .
  • Enzyme inhibition : Kinase activity assays (e.g., tubulin polymerization inhibition) using fluorescence-based protocols .

Advanced Research Questions

Q. How does the sulfonamide group influence the compound's pharmacokinetic properties and target binding?

  • Methodological Answer :

  • Pharmacokinetics : The methylsulfonyl group enhances solubility (logP ~2.5) and metabolic stability compared to methylthio analogs .
  • Target interaction : Sulfonamide’s trigonal-planar geometry facilitates hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR or VEGFR-2) .
  • Validation : Surface plasmon resonance (SPR) quantifies binding affinity (KD values) to recombinant proteins .

Q. What strategies can address discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Control oxidation states : Methylthio () vs. methylsulfonyl () groups may yield conflicting bioactivity; standardize synthetic protocols .
  • Comparative assays : Re-test the compound alongside reference drugs (e.g., doxorubicin) under identical cell culture conditions (e.g., serum concentration, passage number) .

Q. What computational methods predict the binding affinity of this compound to biological targets like kinases or tubulin?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with tubulin’s colchicine-binding site (docking scores <−8 kcal/mol suggest high affinity) .
  • MD simulations : GROMACS to assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

  • Methodological Answer :

  • Substituent variation : Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance tubulin binding .
  • Bioisosteric replacement : Swap thiazole with benzothiazole to improve metabolic stability .
  • Validation : Synthesize analogs and compare IC₅₀ values in dose-response assays .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Reaction optimization : Use flow chemistry for thiazole formation to control exothermic reactions and reduce byproducts .
  • Purification : High-performance liquid chromatography (HPLC) with chiral columns to separate enantiomers, ensuring >99% enantiomeric excess .

Notes

  • All citations derived from peer-reviewed synthesis and bioactivity studies in the provided evidence.
  • Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational characterization.

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